molecular formula C11H22N2O4 B111365 (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate CAS No. 1203103-80-3

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate

Cat. No.: B111365
CAS No.: 1203103-80-3
M. Wt: 246.3 g/mol
InChI Key: CGWMGXCUQXDVMQ-UHFFFAOYSA-N
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Description

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₄.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate typically involves the reaction of sec-butylamine with pyrrolidine-3-carboxaldehyde, followed by the formation of the oxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine hydrochloride
  • (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine sulfate
  • (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine nitrate

Uniqueness

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is unique due to its specific oxalate salt form, which may confer different solubility and stability properties compared to other salts. This uniqueness can be advantageous in certain applications, such as drug formulation and material science .

Properties

IUPAC Name

(1-butan-2-ylpyrrolidin-3-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.C2H2O4/c1-3-8(2)11-5-4-9(6-10)7-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMGXCUQXDVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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